molecular formula C22H28N2O4S B3452600 N~1~-cyclohexyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-cyclohexyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3452600
M. Wt: 416.5 g/mol
InChI Key: UEQFXIGHQMWMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyclohexyl group (a six-membered carbon ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a methylphenylsulfonyl group (a phenyl ring with a sulfonyl substituent). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired configuration and the available starting materials. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl, methoxyphenyl, and methylphenylsulfonyl groups would likely result in a complex three-dimensional structure. The exact structure would depend on the specific configuration of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The cyclohexyl group might participate in reactions involving the carbon-carbon bonds in the ring. The methoxyphenyl and methylphenylsulfonyl groups could be involved in reactions with other molecules, potentially acting as leaving groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body. Without more specific information, it’s difficult to speculate on the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it might pose a risk of inhalation. If it were a solid, it might pose a risk of skin or eye irritation. Without more specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials. If it had interesting material properties, future research might focus on exploring its potential uses in various industries .

properties

IUPAC Name

N-cyclohexyl-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-11-13-21(14-12-17)29(26,27)24(19-9-6-10-20(15-19)28-2)16-22(25)23-18-7-4-3-5-8-18/h6,9-15,18H,3-5,7-8,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQFXIGHQMWMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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